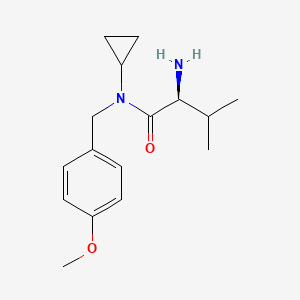
(S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide, also known as AM91774, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C16H24N2O2
- Molar Mass : 276.37 g/mol
- CAS Number : 1307223-09-1
The compound exhibits significant biological activity, primarily through its interaction with cellular mechanisms. It has been studied for its effects on cell proliferation and microtubule dynamics. The following points summarize its mechanism:
- Inhibition of Cell Proliferation : this compound has shown potent inhibitory effects on various cancer cell lines. For instance, in studies involving MDA-MB-435 cells, it demonstrated an IC50 value of approximately 12 nM, indicating strong antiproliferative properties .
- Microtubule Disruption : The compound acts as a microtubule depolymerizing agent, which is crucial for its anticancer activity. It causes cellular microtubule loss and mitotic arrest, which are vital for inhibiting tumor growth .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Reference | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| MDA-MB-435 | 12.0 ± 0.8 | Inhibition of proliferation | |
| A-10 | - | Microtubule depolymerization | |
| Various Cancer Cells | 51.3 ± 3.7 | Microtubule assembly inhibition |
Case Studies
- Anticancer Activity : In a study published in Cancer Research, this compound was tested against multiple cancer cell lines and was found to significantly inhibit cell growth at nanomolar concentrations. The study highlighted the compound's ability to overcome resistance mechanisms commonly seen in cancer therapies, such as P-glycoprotein overexpression .
- Microtubule Dynamics : Another research article detailed the effects of this compound on microtubule dynamics in A-10 cells. It was observed that treatment with this compound led to a substantial reduction in interphase microtubules, confirming its role as a microtubule-targeting agent .
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)15(17)16(19)18(13-6-7-13)10-12-4-8-14(20-3)9-5-12/h4-5,8-9,11,13,15H,6-7,10,17H2,1-3H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZCHNDTXNAQB-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=C(C=C1)OC)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC=C(C=C1)OC)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














